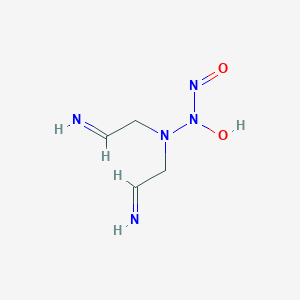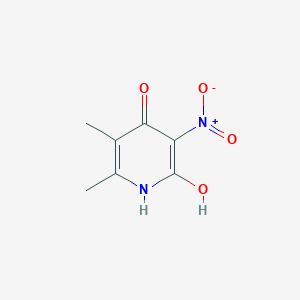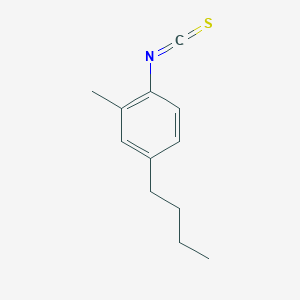
4-正丁基-2-甲基苯基异硫氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Butyl-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C12H15NS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
科学研究应用
4-n-Butyl-2-methylphenyl isothiocyanate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research for labeling and detecting proteins.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 4-n-Butyl-2-methylphenyl isothiocyanate is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause respiratory irritation, suggesting that it may interact with receptors or enzymes in the respiratory system .
Biochemical Pathways
Given its impact on the respiratory system, it may influence pathways related to respiration and oxygen transport .
Pharmacokinetics
Its safety data sheet indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it can be absorbed through multiple routes and may have broad distribution within the body .
Result of Action
It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that it may cause cellular damage and inflammation in tissues with which it comes into contact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-n-Butyl-2-methylphenyl isothiocyanate. It should be used only outdoors or in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored in a well-ventilated place with the container kept tightly closed .
准备方法
Synthetic Routes and Reaction Conditions
4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
The industrial production of 4-n-Butyl-2-methylphenyl isothiocyanate typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .
化学反应分析
Types of Reactions
4-n-Butyl-2-methylphenyl isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Conditions: Electrochemical reduction often requires specific catalysts and controlled environments.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Amines and Carbonyl Sulfide: Products of hydrolysis.
Thioformamides: Products of electrochemical reduction.
相似化合物的比较
4-n-Butyl-2-methylphenyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Found in mustard oils and known for its pungent flavor and antimicrobial properties.
Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Benzyl Isothiocyanate: Derived from glucotropaeolin and studied for its anticancer properties.
Uniqueness
4-n-Butyl-2-methylphenyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and applications in scientific research. Its butyl and methyl substituents influence its physical and chemical properties, making it suitable for specialized applications in chemistry and biology.
属性
IUPAC Name |
4-butyl-1-isothiocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLHJJEHDPCKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427254 |
Source


|
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-37-5 |
Source


|
| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
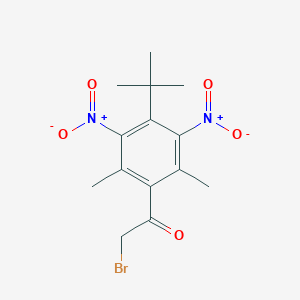
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
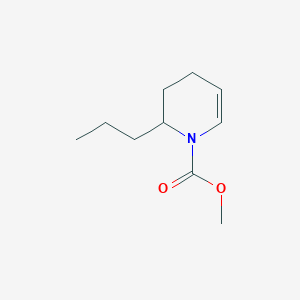
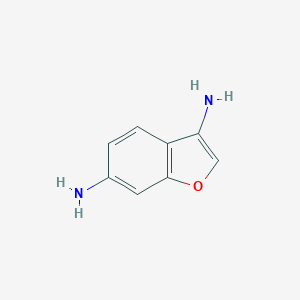

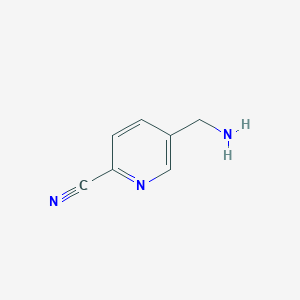
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
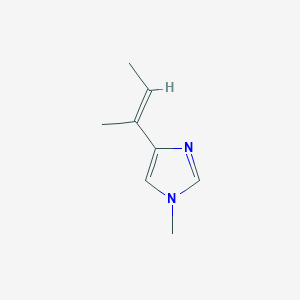
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
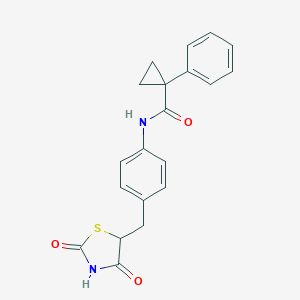

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
